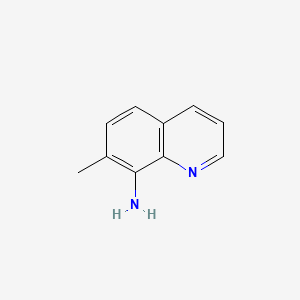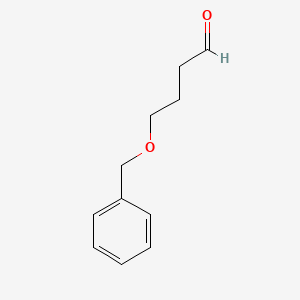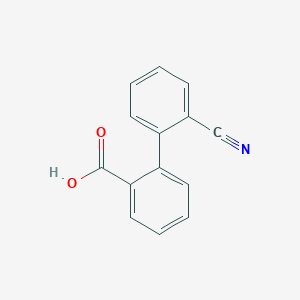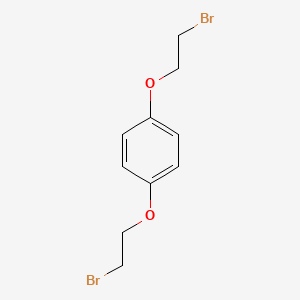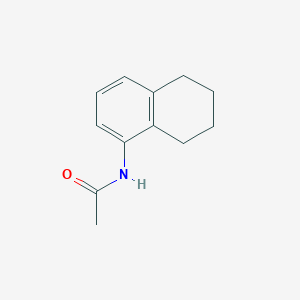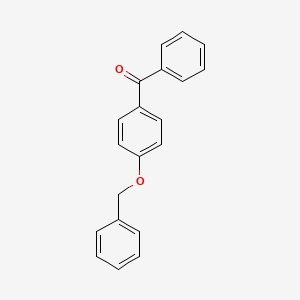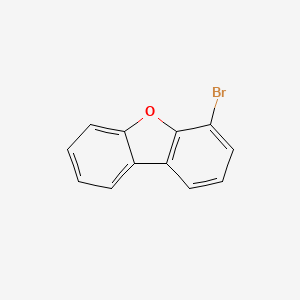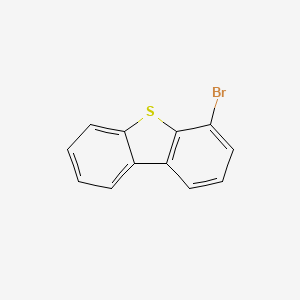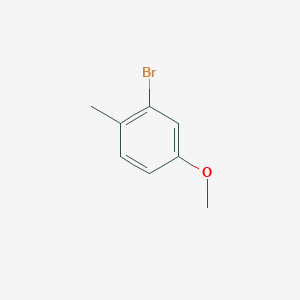
2-Bromo-4-methoxy-1-methylbenzene
描述
2-Bromo-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C₈H₉BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is also known as 2-bromo-4-methoxytoluene. It appears as a colorless to pale-yellow liquid and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-4-methoxy-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methoxy-1-methylbenzene (also known as p-anisylmethyl) using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with the Lewis acid to form a bromine cation (Br⁺).
Electrophilic Attack: The bromine cation attacks the benzene ring at the ortho position relative to the methoxy group, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-4-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-methoxy-1-methylphenol, 4-methoxy-1-methylbenzonitrile, or 4-methoxy-1-methylbenzylamine.
Oxidation: 2-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxy-1-methylbenzene.
科学研究应用
2-Bromo-4-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is used in the synthesis of potential therapeutic agents for the treatment of various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-bromo-4-methoxy-1-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through the formation of a transition state, followed by the departure of the bromide ion (Br⁻). The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.
相似化合物的比较
2-Bromo-4-methoxy-1-methylbenzene can be compared with other similar compounds, such as:
4-Methoxy-1-methylbenzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-methoxy-4-methylbenzene: The positions of the bromine and methoxy groups are reversed, leading to different reactivity and chemical properties.
2-Bromo-4-methylphenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-bromo-4-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYVEDNIGXKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334305 | |
| Record name | 3-Bromo-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36942-56-0 | |
| Record name | 3-Bromo-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



